molecular formula C24H23FN4O2S B2483581 (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 852133-91-6

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2483581
CAS No.: 852133-91-6
M. Wt: 450.53
InChI Key: MGTXBHJPZNEDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H23FN4O2S and its molecular weight is 450.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. The structure of this compound includes a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this compound based on available research findings.

PropertyValue
Molecular Weight420.51 g/mol
Molecular FormulaC23H21FN4OS
LogP4.4828
Polar Surface Area29.35 Ų
Hydrogen Bond Acceptors3

The biological activity of the compound is primarily attributed to its interaction with various biological targets. The thiazole ring is often implicated in the modulation of enzyme activities and receptor interactions. Specifically, compounds with similar structures have been shown to exhibit:

  • Antitumor Activity : Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications on the thiazole ring can enhance anti-Bcl-2 activity, which is crucial in cancer therapy .
  • Anticonvulsant Properties : Certain thiazole-based compounds have shown efficacy in seizure models, suggesting that this compound may also possess similar properties through modulation of neurotransmitter systems .

Research Findings

Recent studies have highlighted the potential of thiazole derivatives in drug discovery:

  • Antitumor Studies : A study evaluating various thiazole derivatives reported IC50 values indicating significant cytotoxicity against cancer cell lines such as Jurkat and HT-29. The presence of electron-donating groups was found to enhance activity .
  • Antimicrobial Activity : Another study focused on imidazo-thiazole derivatives demonstrated selective inhibition against Mycobacterium tuberculosis, with IC50 values as low as 2.32 µM for specific derivatives . This suggests a promising avenue for developing new antitubercular agents.
  • ADMET Properties : Computational studies on similar compounds suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are critical for drug development .

Case Studies

Several case studies have explored the biological activity of compounds related to the target molecule:

  • Case Study 1 : A derivative with a similar thiazole structure was tested for its ability to inhibit tumor growth in vivo. Results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
  • Case Study 2 : In a model assessing anticonvulsant effects, another thiazole derivative showed a dose-dependent reduction in seizure frequency and severity, thus supporting further investigation into its mechanism and therapeutic potential.

Properties

IUPAC Name

[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S/c1-16-22(32-24-26-19(15-29(16)24)17-7-9-18(25)10-8-17)23(30)28-13-11-27(12-14-28)20-5-3-4-6-21(20)31-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTXBHJPZNEDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.